molecular formula C20H17N3O3 B14128326 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione CAS No. 89201-65-0

3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione

Cat. No.: B14128326
CAS No.: 89201-65-0
M. Wt: 347.4 g/mol
InChI Key: GIFGETCKRVPVGL-UHFFFAOYSA-N
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Description

3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is a complex organic compound that features a triazole ring, a benzoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which forms the triazole ring. This reaction often uses copper(I) catalysts to facilitate the cycloaddition of azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the triazole ring.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like aromatase, which is crucial for estrogen synthesis in breast cancer cells . The triazole ring allows the compound to form hydrogen bonds with the enzyme, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

CAS No.

89201-65-0

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-benzoyl-1-phenyl-2-(1,2,4-triazol-1-yl)pentane-1,4-dione

InChI

InChI=1S/C20H17N3O3/c1-14(24)17(19(25)15-8-4-2-5-9-15)18(23-13-21-12-22-23)20(26)16-10-6-3-7-11-16/h2-13,17-18H,1H3

InChI Key

GIFGETCKRVPVGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C(=O)C1=CC=CC=C1)N2C=NC=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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